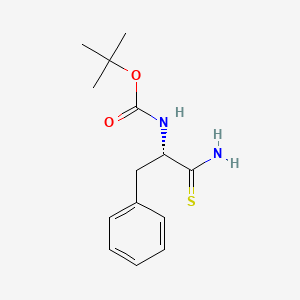
1-(3-(4-fenil-1H-1,2,3-triazol-1-il)azetidin-1-carbonil)imidazolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several functional groups including a phenyl group, a 1H-1,2,3-triazol-1-yl group, an azetidine-1-carbonyl group, and an imidazolidin-2-one group . These groups are common in many organic compounds and are often involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The presence of certain functional groups can often be inferred from these spectra.Chemical Reactions Analysis
The chemical reactions that a compound undergoes depend on its functional groups. For example, the 1H-1,2,3-triazol-1-yl group can participate in reactions with electrophiles, while the azetidine ring can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as its melting point, solubility, and stability can be determined experimentally. These properties are influenced by factors such as the compound’s functional groups and molecular structure .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles sirven como estructuras privilegiadas en el descubrimiento de fármacos. Su alta estabilidad química, carácter aromático y capacidad de enlace de hidrógeno los convierten en andamios atractivos para el diseño de nuevos agentes farmacéuticos. Varios compuestos medicinales que contienen un núcleo de 1,2,3-triazol ya se han hecho un hueco en el mercado. Por ejemplo:
Imágenes fluorescentes y ciencia de materiales
Los 1,2,3-triazoles fluorescentes actúan como valiosas sondas para la imagen celular. Sus propiedades fotofísicas únicas los hacen adecuados para visualizar procesos biológicos. Además, estos compuestos contribuyen al desarrollo de materiales avanzados con propiedades ópticas específicas .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes such as respiration, fluid secretion, and the transport of carbon dioxide and bicarbonate.
Mode of Action
The compound interacts with the Carbonic Anhydrase-II enzyme by direct binding with the active site residues . This interaction results in the inhibition of the enzyme, thereby affecting its function.
Pharmacokinetics
It’s worth noting that the presence of the 1h-1,2,3-triazole moiety in the compound can potentially improve its pharmacokinetic properties . This moiety is known to form hydrogen bonds with different targets, which can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the compound’s action is the inhibition of the Carbonic Anhydrase-II enzyme . This can lead to changes in the body’s pH balance and potentially affect various physiological processes.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the structures due to its ability to form hydrogen bonds .
Cellular Effects
Some triazole derivatives have been found to exhibit cytotoxic activities against various cancer cell lines . These compounds can inhibit the proliferation of cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may exert its effects by interacting with enzymes and influencing their activity.
Propiedades
IUPAC Name |
1-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c22-14-16-6-7-20(14)15(23)19-8-12(9-19)21-10-13(17-18-21)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZWVFHKXHZRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417765.png)
![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B2417766.png)
![2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2417768.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2417769.png)
![1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2417771.png)

![N-(1-cyanocyclopentyl)-2-[4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)piperazin-1-yl]acetamide](/img/structure/B2417773.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)

![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)
